

An In-depth Technical Guide to 8-Quinolinecarboxaldehyde: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **8-Quinolinecarboxaldehyde**

Cat. No.: **B1295770**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Quinolinecarboxaldehyde, a heterocyclic aromatic aldehyde, is a pivotal building block in medicinal chemistry and materials science. Its unique electronic properties and reactive aldehyde group make it a versatile precursor for the synthesis of a wide array of derivatives, including Schiff bases, metal complexes, and various heterocyclic systems. These derivatives have garnered significant interest due to their broad spectrum of biological activities, encompassing anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **8-Quinolinecarboxaldehyde**, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in drug discovery and materials science.

Physical and Chemical Properties

8-Quinolinecarboxaldehyde is typically a light orange to yellow or green crystalline powder.^[1] ^[2] It is insoluble in water but soluble in various organic solvents.^[3]^[4] The compound is known to be air-sensitive and should be stored in a cool, dry place, sealed from atmospheric exposure.^[3]^[5]

Tabulated Physical and Chemical Data

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₇ NO	[6][7]
Molecular Weight	157.17 g/mol	[6][7]
CAS Number	38707-70-9	[6][7]
Melting Point	92 - 97 °C	[1][2]
Boiling Point	314.3 ± 15.0 °C (Predicted)	[3][8]
Density	1.223 ± 0.06 g/cm ³ (Predicted)	[3][8]
pKa	3.45 ± 0.17 (Predicted)	[3]
Appearance	Light orange to yellow to green powder/crystal	[1][2]
Solubility	Insoluble in water	[3][4]
InChI Key	OVZQVGZERAFLSPI-UHFFFAOYSA-N	[3][7]
SMILES	O=Cc1ccccc2ncccc12	[7]

Synthesis and Reactivity

The aldehyde functional group at the 8-position of the quinoline ring is highly reactive, readily undergoing nucleophilic addition and condensation reactions.^[7] This reactivity is central to its utility as a synthetic intermediate.

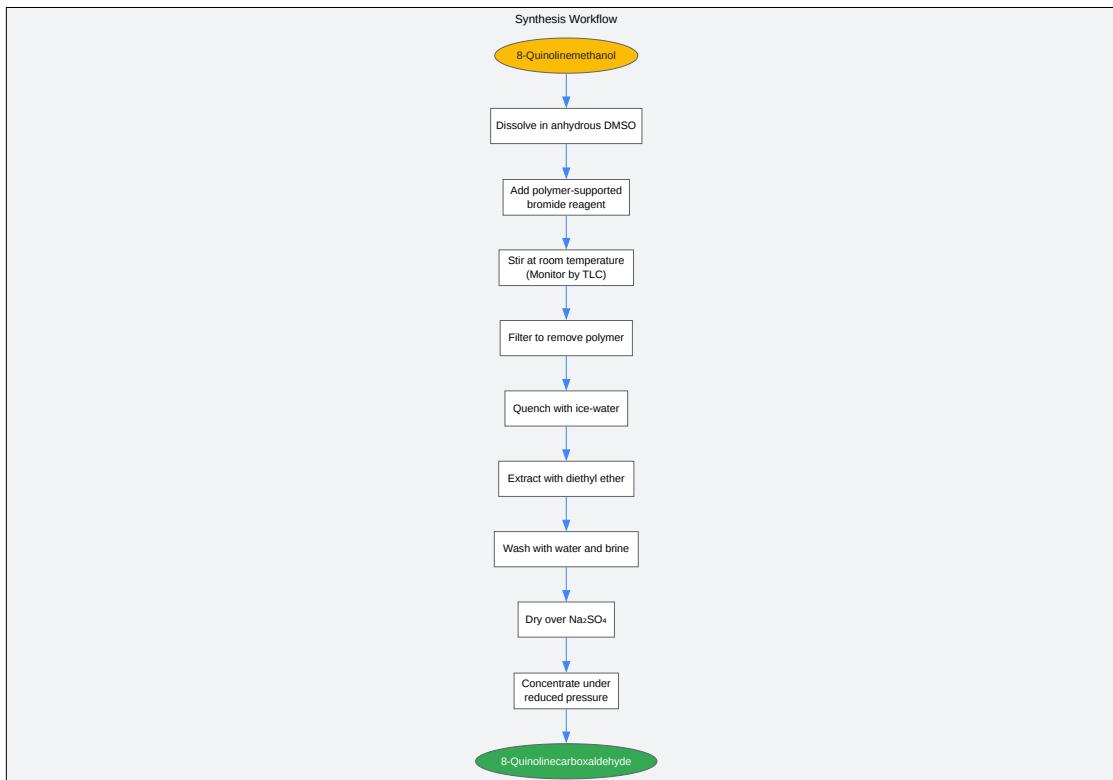
Synthesis of 8-Quinolinecarboxaldehyde

A common method for the synthesis of **8-Quinolinecarboxaldehyde** is the oxidation of 8-quinolinemethanol.

Experimental Protocol: Oxidation of 8-Quinolinemethanol

- Materials: 8-quinolinemethanol, anhydrous dimethyl sulfoxide (DMSO), polymer-supported bromide reagent, diethyl ether, water, brine, anhydrous sodium sulfate.

- Procedure:
 - Dissolve 8-quinolinemethanol in anhydrous DMSO (10 volumes).
 - Add 1 equivalent of a polymer-supported bromide reagent to the solution.
 - Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
 - Upon completion, filter the reaction mixture to remove the polymer support and wash the polymer bed with DMSO.
 - Combine the DMSO filtrates and quench the reaction by adding an ice-water mixture.
 - Extract the aqueous mixture with diethyl ether.
 - Wash the combined ether layers sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Concentrate the solution under reduced pressure to yield purified **8-Quinolinecarboxaldehyde**.^[3]
- Characterization: The final product should be characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity.^[3] A predicted ¹H NMR spectrum in CDCl₃ shows characteristic peaks at δ = 11.46 (1H, s, CHO), 9.06-9.04 (1H, m), 8.34-8.32 (1H, m), 8.26-8.23 (1H, m), 8.11-8.08 (1H, m), 7.70-7.66 (1H, m), and 7.53-7.50 (1H, m).^[6]



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Synthesis of 8-Quinolinecarboxaldehyde

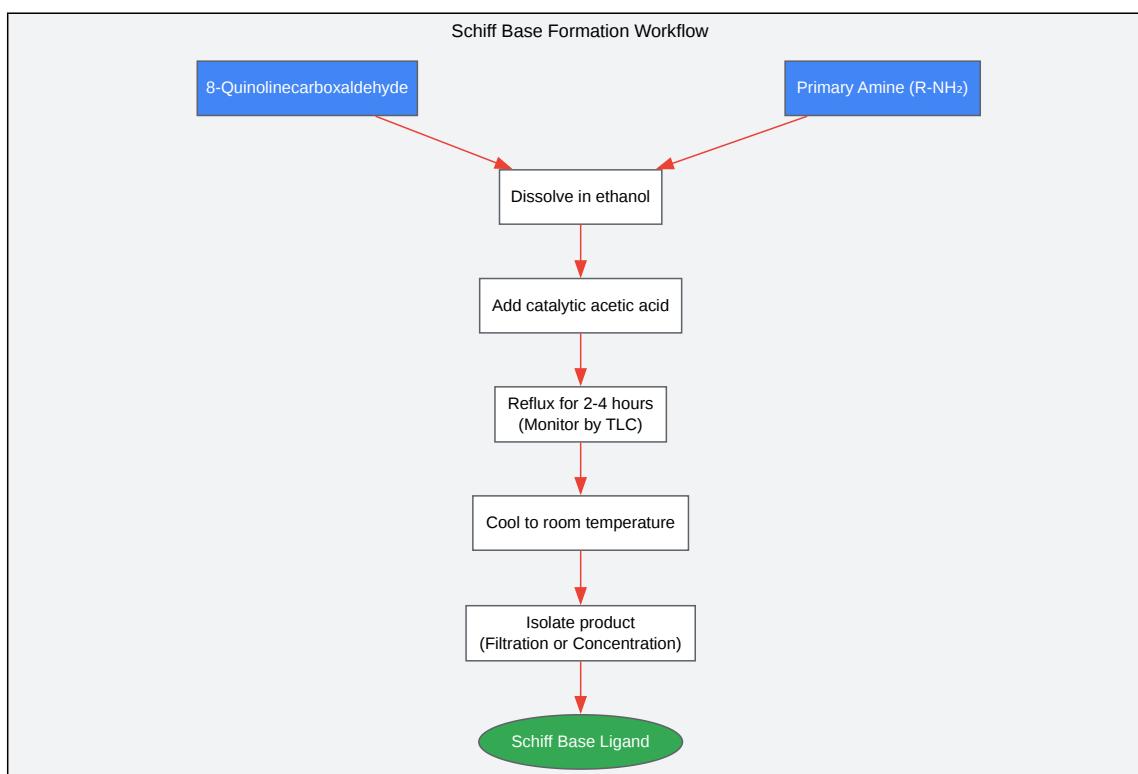
Key Reactions: Schiff Base Formation

8-Quinolinecarboxaldehyde readily reacts with primary amines to form Schiff bases (imines). These Schiff bases are versatile ligands capable of coordinating with various transition metals to form catalytically active and biologically relevant complexes.[7][9]

Experimental Protocol: General Synthesis of a Schiff Base Ligand

- Materials: **8-Quinolinecarboxaldehyde**, a primary amine (e.g., aniline), absolute ethanol, glacial acetic acid (catalytic amount).
- Procedure:

- Dissolve 1 equivalent of **8-Quinolinecarboxaldehyde** in absolute ethanol in a round-bottom flask.
- Add 1 equivalent of the primary amine to the solution.
- Add a catalytic amount (2-3 drops) of glacial acetic acid.
- Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.
- Upon completion, allow the reaction mixture to cool to room temperature.
- The Schiff base product will often precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.[9]



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Schiff Base Synthesis from **8-Quinolinecarboxaldehyde**

Applications in Drug Development and Research

The quinoline scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide range of biologically active compounds.^[1] Derivatives of **8-Quinolinecarboxaldehyde** are no exception and have been investigated for various therapeutic applications.

Role as a Pharmaceutical Intermediate

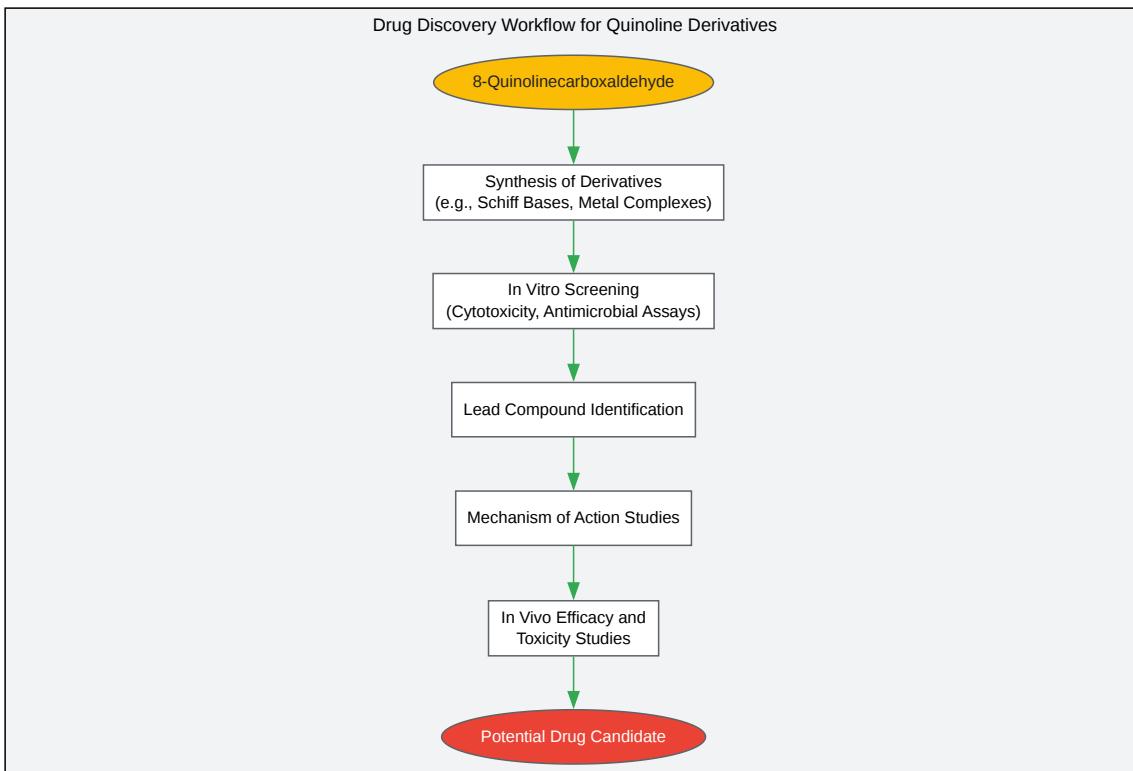
8-Quinolinecarboxaldehyde is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.^{[1][3]} Its derivatives have shown potential as antimicrobial and antitumor agents.^[1] The ability to form stable complexes with transition metals also opens avenues for their use in catalysis and material science.^[1]

Biological Activities of Derivatives

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including:

- Anticancer Activity: Many quinoline derivatives have been shown to possess cytotoxic effects against various cancer cell lines.^{[10][11]}
- Antimicrobial Activity: The quinoline core is present in several antibacterial and antimalarial drugs.^{[2][5]}
- Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory properties.^[12]

The general workflow for investigating the biological potential of **8-Quinolinecarboxaldehyde** derivatives involves synthesis, in vitro screening, and in vivo studies.



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General Drug Discovery Workflow

Fluorescent Probes and Ligand Development

8-Quinolinecarboxaldehyde is also employed in the preparation of fluorescent probes for biological imaging and as ligands for the detection of metal ions.^[1] This enhances its utility in analytical chemistry.^[1]

Safety and Handling

8-Quinolinecarboxaldehyde is classified as an irritant, causing skin and serious eye irritation.^{[7][8]} It may also cause respiratory irritation.^[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.^[8] As it is air-sensitive, it should be stored under an inert atmosphere.^[3]

Conclusion

8-Quinolinecarboxaldehyde is a highly versatile and valuable compound for researchers in organic synthesis, medicinal chemistry, and materials science. Its well-defined physical and chemical properties, coupled with its straightforward reactivity, make it an ideal starting material for the creation of complex and functionally diverse molecules. The continued exploration of its derivatives is expected to yield novel therapeutic agents and advanced materials. This guide provides a foundational understanding of **8-Quinolinecarboxaldehyde**, offering both the necessary data and procedural insights to facilitate its effective use in research and development.

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